molecular formula C8H9NO3S B14018033 N-(Methanesulfonyl)-N-phenylformamide CAS No. 68984-89-4

N-(Methanesulfonyl)-N-phenylformamide

Cat. No.: B14018033
CAS No.: 68984-89-4
M. Wt: 199.23 g/mol
InChI Key: SZQMYECQSIEIGO-UHFFFAOYSA-N
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Description

N-methylsulfonyl-N-phenyl-formamide is an organic compound with the molecular formula C8H9NO3S It is a derivative of formamide, where the hydrogen atom of the formyl group is replaced by a phenyl group, and the nitrogen atom is substituted with a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methylsulfonyl-N-phenyl-formamide can be achieved through several methods. One common approach involves the reaction of N-methylformanilide with sulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of N-methylsulfonyl-N-phenyl-formamide may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as solvent extraction, distillation, and crystallization to obtain the pure compound. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-methylsulfonyl-N-phenyl-formamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-methylsulfonyl-N-phenyl-formamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-methylsulfonyl-N-phenyl-formamide involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methylsulfonyl-N-phenyl-formamide is unique due to the presence of both the sulfonyl and phenyl groups. This combination imparts distinct chemical properties, such as increased electrophilicity and potential for diverse chemical reactions. Its structure allows for specific interactions with biological targets, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

68984-89-4

Molecular Formula

C8H9NO3S

Molecular Weight

199.23 g/mol

IUPAC Name

N-methylsulfonyl-N-phenylformamide

InChI

InChI=1S/C8H9NO3S/c1-13(11,12)9(7-10)8-5-3-2-4-6-8/h2-7H,1H3

InChI Key

SZQMYECQSIEIGO-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N(C=O)C1=CC=CC=C1

Origin of Product

United States

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